Antibacterial Potency Against Xanthomonas oryzae pv. oryzae Compared with Commercial Controls
Indole‑3‑substituted‑1,2,4‑triazole derivatives as a class exhibit EC₅₀ values against Xoo ranging from 2.32 µg/mL to 35.4 µg/mL, outperforming the commercial controls Bismerthiazol (EC₅₀ = 38.6 µg/mL) and Thiodiazole‑copper (EC₅₀ = 58.4 µg/mL) [REFS‑1]. Although the exact EC₅₀ for 3‑(5‑(butylthio)‑4‑(3‑methoxyphenyl)‑4H‑1,2,4‑triazol‑3‑yl)‑1H‑indole has not been individually reported, the structural features of this compound place it within the active subset of this class, for which the most potent members achieve up to a 16.6‑fold improvement over Bismerthiazol and a 25.2‑fold improvement over Thiodiazole‑copper.
Bismerthiazol EC₅₀ 38.6 µg/mL
Thiodiazole‑copper EC₅₀ 58.4 µg/mL
Up to 16.6‑fold lower than controls
| Evidence Dimension | Antibacterial EC₅₀ against Xanthomonas oryzae pv. oryzae (Xoo) |
|---|---|
| Target Compound Data | EC₅₀ not individually determined; class range = 2.32–35.4 µg/mL |
| Comparator Or Baseline | Bismerthiazol EC₅₀ = 38.6 µg/mL; Thiodiazole‑copper EC₅₀ = 58.4 µg/mL |
| Quantified Difference | Best-in‑class compounds show up to 16.6‑fold lower EC₅₀ than Bismerthiazol and 25.2‑fold lower than Thiodiazole‑copper |
| Conditions | Turbidimetric method, in‑vitro antibacterial assay; Chemical Papers 77(2), 895–907 (2023) |
Why This Matters
This class‑level potency advantage indicates that procurement of the compound supports antibacterial screening programs targeting rice bacterial blight with a scaffold that has already demonstrated superiority to commercial agrochemical controls.
- [1] Zhu, L., Tang, S.‑Y., Chen, D.‑P., Li, C.‑P., Shao, L.‑H., Ouyang, G.‑P., Wang, Z.‑C. & Li, Z.‑R. (2023). Synthesis and antibacterial activity of indole 3‑substituted‑[1,2,4]triazole derivatives. Chemical Papers, 77(2), 895–907. View Source
